

Application Notes and Protocols for Systemic Delivery of TG100572 In Vivo

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Compound of Interest

Compound Name: TG 100572

Cat. No.: B1589755

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Introduction

TG100572 is a potent, multi-targeted kinase inhibitor with significant activity against key mediators of angiogenesis and vascular permeability, including Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), Platelet-Derived Growth Factor Receptor β (PDGFR β), and Src family kinases.[1][2] While extensively studied for topical ocular delivery, systemic administration of TG100572 has shown efficacy in preclinical models, albeit with noted systemic toxicity.[3] These application notes provide detailed protocols for the systemic in vivo delivery of TG100572, primarily focusing on intraperitoneal administration in murine models, based on published studies.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies involving the systemic administration of TG100572.

Table 1: Efficacy of Systemic TG100572 in a Murine Model of Choroidal Neovascularization (CNV)

Parameter	Vehicle Control	TG100572	Reference
Administration Route	Intraperitoneal (i.p.)	Intraperitoneal (i.p.)	[3]
Dosage	-	5 mg/kg	[3]
Frequency	Daily	Daily	[3]
Duration	14 days	14 days	[3]
CNV Area Reduction	0%	40%	[3]
Associated Toxicity	None Reported	Weight Loss	[3]

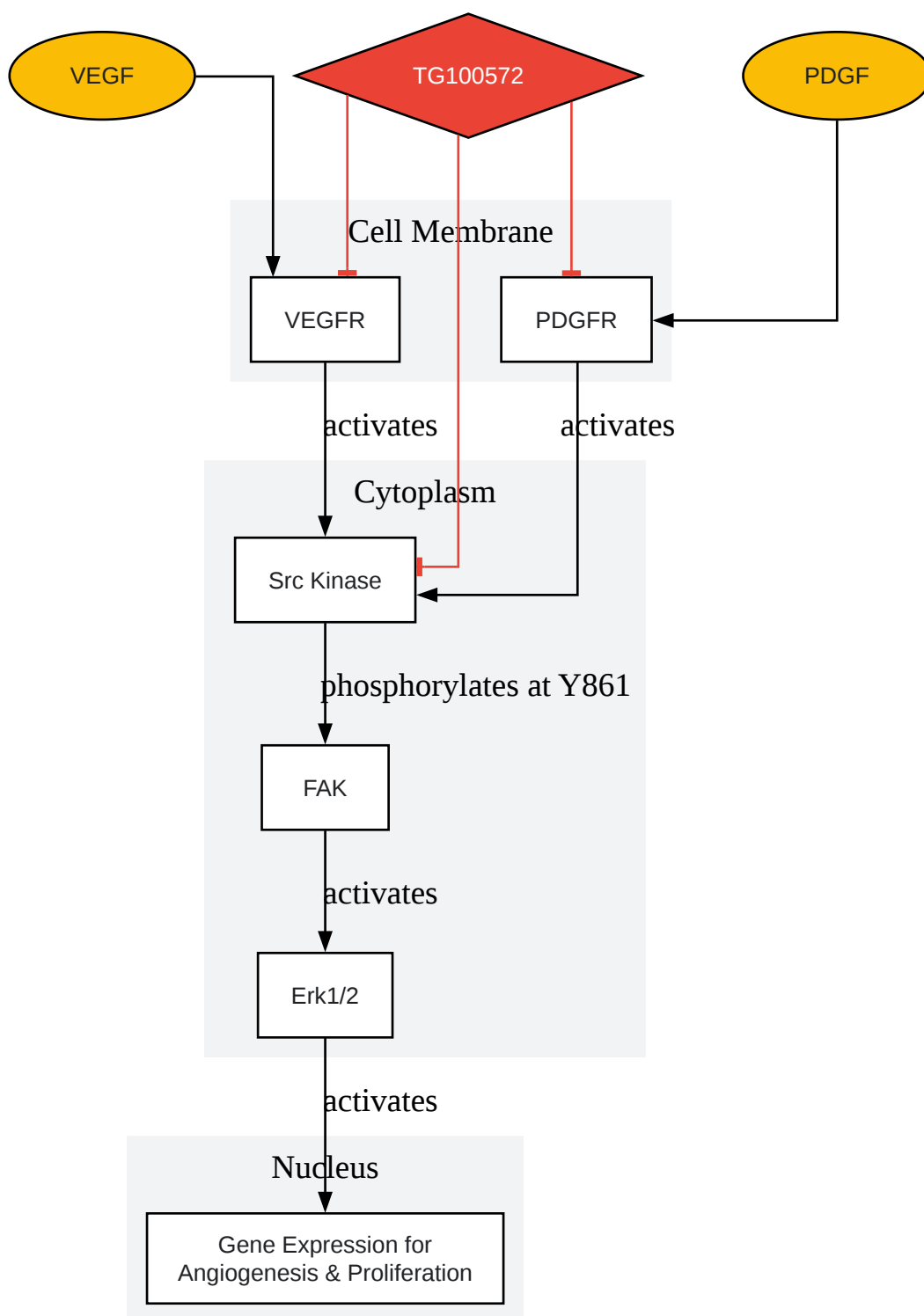
Table 2: Ocular Tissue Concentrations Following Systemic TG100572 Administration

Tissue	TG100572 Concentration	Administration Details	Reference
Retina	818 nM	5 mg/kg, daily i.p. injections	[3]
Choroid/Sclera	9 µM	5 mg/kg, daily i.p. injections	[3]

Table 3: Pharmacokinetic Profile of TG100572

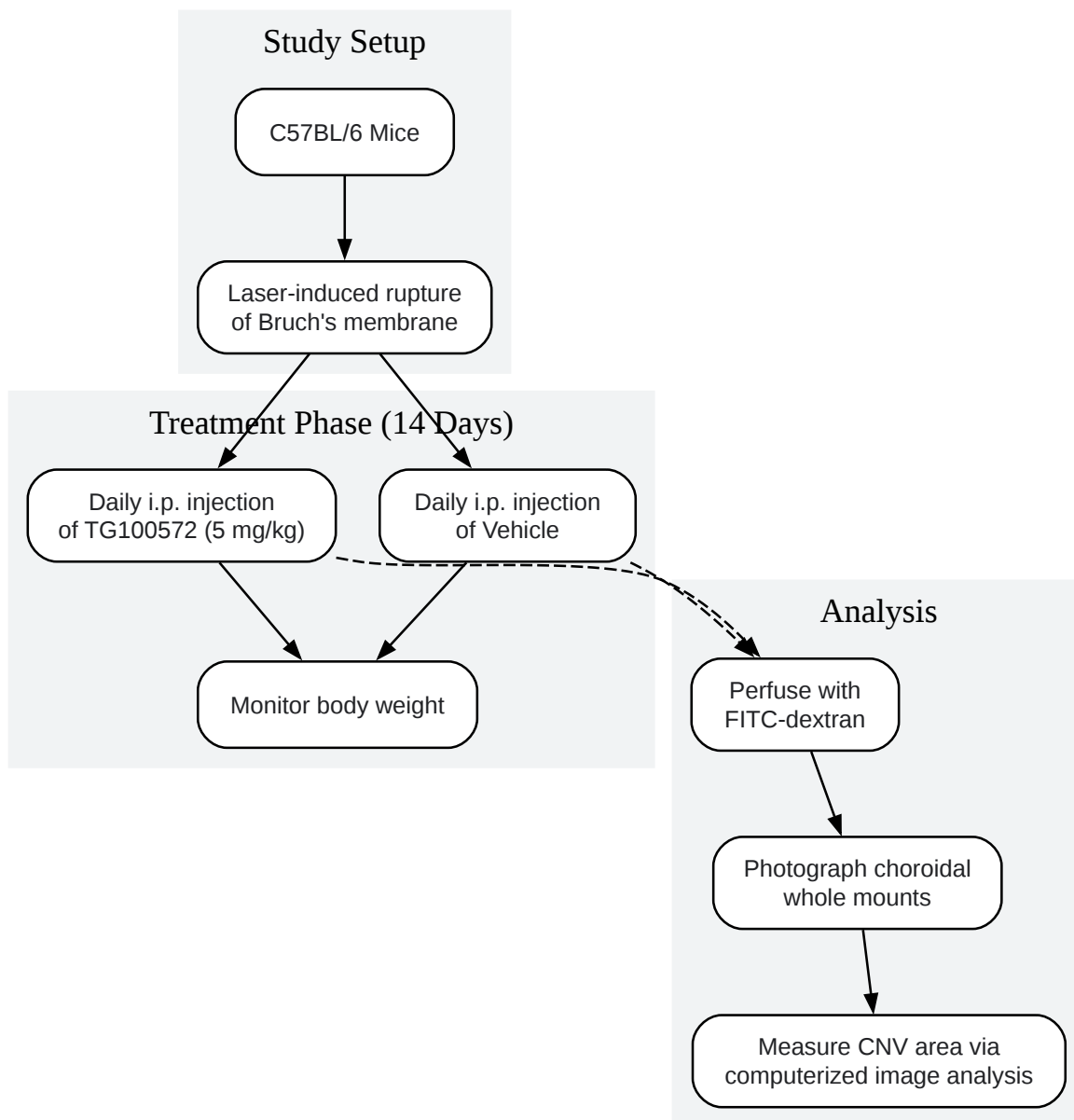
Route of Administration	Bioavailability/Clearance	Reference
Oral	No detectable levels in circulation	[3]
Intravenous	Rapidly cleared	[3]
Topical (Ocular)	Systemic exposure below limit of quantitation (1-3 ng/mL)	[4]

Signaling Pathway and Experimental Workflow Visualizations



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Caption: TG100572 signaling pathway inhibition.



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- To cite this document: BenchChem. [Application Notes and Protocols for Systemic Delivery of TG100572 In Vivo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589755#systemic-delivery-methods-for-tg-100572-in-vivo]

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